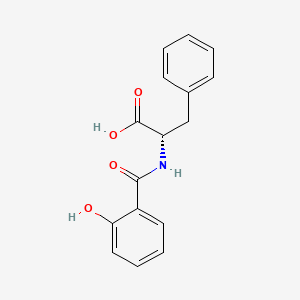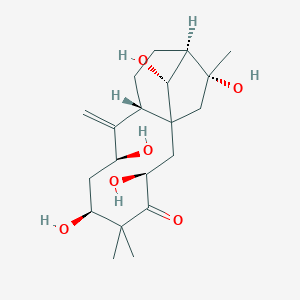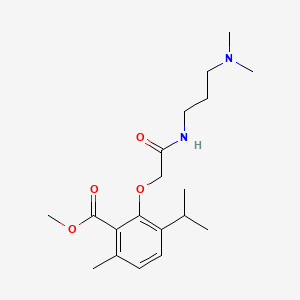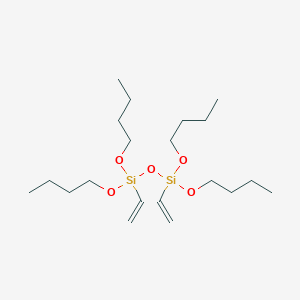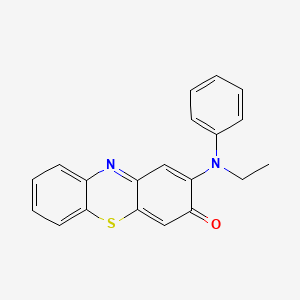![molecular formula C17H22N2O B14647766 3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 53956-14-2](/img/structure/B14647766.png)
3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one is a complex organic compound that features both an indole and a piperidine moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The piperidine ring is a common structural motif in medicinal chemistry, often contributing to the biological activity of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one typically involves the construction of the indole and piperidine rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using transition metal catalysts such as ruthenium or cobalt .
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acids or other oxidized derivatives.
Reduction: The piperidin-2-one ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted indoles, reduced piperidine derivatives, and oxidized indole compounds .
Scientific Research Applications
3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine: Known for its biological activities and structural similarity to the indole moiety.
2H-Indol-2-one: Another indole derivative with significant biological properties.
Uniqueness
3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one is unique due to its combination of the indole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
53956-14-2 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
3-ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C17H22N2O/c1-2-13-6-5-10-19(17(13)20)11-9-14-12-18-16-8-4-3-7-15(14)16/h3-4,7-8,12-13,18H,2,5-6,9-11H2,1H3 |
InChI Key |
KNGGUCCELJIYDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C1=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
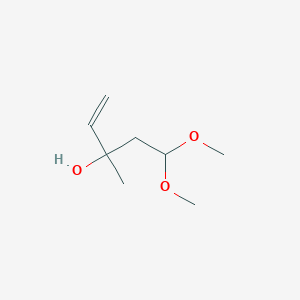
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

